3-Aminodecanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

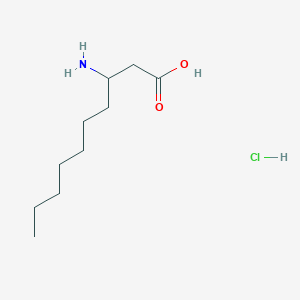

3-Aminodecanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H22ClNO2 and its molecular weight is 223.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

12-Aminododecanoic acid, closely related to 3-Aminodecanoic acid hydrochloride, has been studied for its effectiveness as a corrosion inhibitor. Ghareba and Omanovic (2010, 2011) found that this compound can inhibit corrosion of carbon steel in hydrochloric acid, acting as a mixed-type inhibitor and forming a self-assembled monolayer (SAM) on the steel surface. This layer offers a hydrophobic barrier, preventing corrosive ions from reaching the steel surface (Ghareba & Omanovic, 2010), (Ghareba & Omanovic, 2011).

Surface Chemistry and Nanoparticle Interaction

The impact of surface charges on nanoparticles' cellular uptake and biocompatibility was investigated by Chen et al. (2011). They modified hydroxyapatite (HAP) nanoparticles with 12-aminododecanoic acid (positive charge) and dodecanedioic acid (negative charge), exploring their interaction with osteoblast cells. The study concluded that positively charged HAP nanoparticles, possibly due to 12-aminododecanoic acid, showed enhanced cellular uptake and improved cell viability and proliferation (Chen et al., 2011).

Potential in CO2 Sequestration

Sa et al. (2011) explored the use of amino acids, including hydrophobic ones like this compound, as thermodynamic hydrate inhibitors in CO2 sequestration. Their study showed that these amino acids can inhibit the formation of gas hydrates, offering an environmentally friendly alternative to conventional methods (Sa et al., 2011).

Synthetic Applications

Shirode and Deshmukh (2006) described an efficient synthesis of 3-amino-2-hydroxydecanoic acid (AHDA), which is structurally similar to this compound, using enantiopure azetidin-2-one derivatives. This process demonstrates the potential of such compounds in synthetic applications (Shirode & Deshmukh, 2006).

Safety and Hazards

The safety information for 3-Aminodecanoic acid hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Mode of Action

It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it stays in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Aminodecanoic acid hydrochloride. Factors such as temperature, pH, and the presence of other compounds could affect how this compound interacts with its targets and how stable it is in various environments .

Biochemical Analysis

Biochemical Properties

As an amino acid derivative, it may participate in protein synthesis and other biochemical reactions . Amino acids are known to interact with various enzymes, proteins, and other biomolecules, playing crucial roles in cellular functions .

Cellular Effects

Acidosis, for example, can induce reprogramming of cellular metabolism to mitigate oxidative stress .

Molecular Mechanism

As an amide functional group, it may participate in various biochemical reactions . For instance, it could potentially form oximes or hydrazones when reacting with aldehydes or ketones .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 3-Aminodecanoic acid hydrochloride in laboratory settings. The stability, degradation, and long-term effects of similar compounds are often studied in in vitro or in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically studied. Dosage effects are a common area of investigation in pharmacological studies .

Transport and Distribution

Many compounds are transported and distributed within cells via specific transporters or binding proteins .

Subcellular Localization

The localization of mRNA and other molecules within the cell can have significant effects on their activity or function .

Properties

IUPAC Name |

3-aminodecanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-9(11)8-10(12)13;/h9H,2-8,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPENOVXQJQMNTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2484640.png)

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)

![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2484644.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-ethoxyaniline](/img/structure/B2484647.png)

![N-[2-[(2-Chloroacetyl)amino]-4-fluorophenyl]pyridine-2-carboxamide](/img/structure/B2484648.png)

![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)

![N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2484652.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2484654.png)